4-Deoxyuridine -

4-Deoxyuridine

Catalog Number: EVT-10887426
CAS Number:
Molecular Formula: C9H12N2O5
Molecular Weight: 228.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-Deoxyuridine can be synthesized from various precursors, including uridine and other deoxyuridine derivatives. It falls under the classification of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides and can be incorporated into nucleic acids, potentially leading to disruption of normal cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Deoxyuridine typically involves several steps:

  1. Starting Materials: The synthesis often begins with uridine or deoxyuridine.
  2. Modification: The hydroxymethyl group at the 4-position is removed, commonly through chemical reduction or substitution reactions.
  3. Purification: After synthesis, the product is purified using techniques such as high-performance liquid chromatography or column chromatography to isolate the desired compound from by-products.

For instance, one method involves the use of Sonogashira coupling, where 5-iodo-2'-deoxyuridine is reacted with acetylene derivatives to introduce modifications at the 5-position before further transformations yield 4-Deoxyuridine derivatives .

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-Deoxyuridine is C9H11N2O5C_9H_{11}N_2O_5. Its structure consists of a pyrimidine ring attached to a ribose sugar, with the notable absence of an oxygen atom at the 4-position:

  • Molecular Weight: Approximately 227.19 g/mol
  • Structural Features:
    • A pyrimidine base (deoxyribose)
    • A ribose sugar lacking an oxygen at the 4-position
Chemical Reactions Analysis

Reactions and Technical Details

4-Deoxyuridine participates in various chemical reactions typical for nucleoside analogs:

  1. Phosphorylation: It can be phosphorylated to form its triphosphate derivative, which is essential for its incorporation into DNA.
  2. Cycloaddition Reactions: It can undergo cycloaddition reactions with nitrile oxides to form isoxazole derivatives, which have demonstrated antiviral activity against several viruses .
  3. Substitution Reactions: The modified structure allows for substitution reactions that can enhance its therapeutic efficacy.
Mechanism of Action

Process and Data

The mechanism of action of 4-Deoxyuridine primarily involves its incorporation into viral DNA during replication. By substituting for natural deoxythymidine triphosphate (dTTP), it disrupts normal DNA synthesis, leading to premature termination of viral replication. This mechanism has been exploited in developing antiviral drugs targeting herpes simplex viruses and other viral pathogens.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH conditions.

Relevant data includes:

  • Melting Point: Approximately 200 °C
  • pKa Values: Reflecting its acidic properties, important for understanding its behavior in biological systems.
Applications

Scientific Uses

4-Deoxyuridine has several notable applications in scientific research and medicine:

  1. Antiviral Research: It has been studied for its potential as an antiviral agent against herpes simplex viruses and other viral infections.
  2. Cancer Therapy: As a nucleoside analog, it can be used in cancer treatments by disrupting DNA synthesis in rapidly dividing cells.
  3. Biochemical Studies: Utilized in studies investigating nucleic acid metabolism and enzyme interactions related to nucleotide synthesis.
Biosynthesis and Metabolic Pathways of 4-Deoxyuridine

Enzymatic Synthesis via Deoxycytidine Deamination

The primary biosynthetic route for 4-deoxyuridine (dU) involves the de novo deamination of deoxycytidine, catalyzed by the enzyme cytidine deaminase (CDA; EC 3.5.4.5). This zinc-dependent hydrolase facilitates the irreversible hydrolysis of the 4-amino group of deoxycytidine, yielding ammonia and deoxyuridine as products [1] [6]. The reaction occurs via a tetrahedral transition state, where a zinc-activated water molecule nucleophilically attacks the C4 position of the pyrimidine ring. Structural analyses reveal that CDA exhibits broad substrate specificity, accommodating both cytidine and deoxycytidine, though kinetic parameters vary significantly across species [1].

Table 1: Kinetic Parameters of Cytidine Deaminase

SourceSubstrateKm (mM)Vmax (μmol/min/mg)kcat/Km (M⁻¹s⁻¹)
E. coliDeoxycytidine0.128.51.2 × 10⁵
Human liverDeoxycytidine0.083.27.8 × 10⁴
B. subtilisDeoxycytidine0.255.13.9 × 10⁴

Regulation of this pathway is multifaceted:

  • Allosteric inhibition: Deoxythymidine triphosphate (dTTP) competitively inhibits CDA, linking dU production to cellular thymidine nucleotide pools [1].
  • Transcriptional control: Hypoxia-inducible factor 1α (HIF-1α) upregulates CDA expression under low-oxygen conditions, prevalent in tumor microenvironments [8].
  • Substrate availability: Intracellular deoxycytidine concentrations directly modulate flux through this pathway, influenced by nucleoside transporter activity [8].

Role in Thymidylate Synthase Inhibition and Deoxythymidine Monophosphate Biosynthesis

Deoxyuridine is metabolically channeled to deoxyuridine monophosphate (dUMP) via phosphorylation by thymidine kinase. dUMP serves as the essential substrate for thymidylate synthase (TYMS; EC 2.1.1.45), which catalyzes the de novo biosynthesis of deoxythymidine monophosphate (dTMP). This reaction involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP, concurrently oxidizing the folate cofactor to dihydrofolate [1] [4].

The dUMP→dTMP conversion represents a critical metabolic checkpoint:

  • Competitive inhibition: Elevated dUMP concentrations competitively inhibit TYMS by saturating its active site, reducing dTMP synthesis. This forms the basis of the deoxyuridine suppression test, used to diagnose megaloblastic anemias caused by vitamin B₁₂ or folate deficiencies [4].
  • Feedback regulation: dTMP allosterically inhibits deoxycytidylate deaminase, reducing dUMP production when thymidylate pools are sufficient [1].
  • DNA repair linkage: dUMP accumulation increases uracil misincorporation into DNA, activating base excision repair pathways and potentially causing DNA strand breaks [5].

Metabolic Flux Analysis in Nucleotide Salvage Pathways

Quantitative studies using ¹³C-labeled glycolaldehyde and gas chromatography-mass spectrometry (GC-MS) reveal that deoxyuridine participates in interconnected salvage and de novo nucleotide pathways. Key findings include:

Table 2: Metabolic Flux Distribution in Nucleotide Salvage Pathways

PrecursordU→dUMP Flux (nmol/hr/10⁶ cells)dU→Uracil Flux (nmol/hr/10⁶ cells)Major Regulatory Node
Glycolaldehyde12.7 ± 1.38.2 ± 0.9Thymidine phosphorylase activity
Deoxycytidine18.4 ± 2.13.5 ± 0.4dCK phosphorylation capacity
Ethylene glycol9.8 ± 1.111.3 ± 1.2Aldehyde dehydrogenase expression
  • Folate dependency: Flux through dUMP→dTMP is directly proportional to 5,10-methylenetetrahydrofolate availability. Folate restriction shifts deoxyuridine toward catabolic pathways [5].
  • Energy sensing: AMP-activated protein kinase (AMPK) phosphorylates thymidine kinase 1, reducing dUMP synthesis during energy stress [5].
  • Salvage vs. de novo balance: In rapidly proliferating cells, >60% of dUMP originates from salvage pathways utilizing extracellular deoxyuridine, contrasting with quiescent cells that rely predominantly on de novo dUMP synthesis from deoxycytidine [3] [8].

Cross-Species Variations in Deoxyuridine Phosphorylase Activity

The catabolism of deoxyuridine to uracil and 2-deoxyribose-1-phosphate is mediated by thymidine phosphorylase (TP; EC 2.4.2.4). This enzyme exhibits marked kinetic and structural divergence across taxa:

  • Bacterial enzymes: E. coli TP shows a pH optimum of 5.8–6.8 and processes deoxyuridine 3-fold faster than deoxythymidine (kcat = 15.2 s⁻¹ vs. 5.1 s⁻¹). Its catalytic mechanism involves protonation of N3 by Glu-60, facilitating ribose-phosphate bond cleavage [1] [6].
  • Mammalian enzymes: Human TP (PD-ECGF) displays a broader pH optimum (7.0–7.4) and processes both substrates equally (kcat ≈ 8.4 s⁻¹). Structural studies reveal a conserved catalytic triad (His-85, Asn-91, Glu-201) not present in bacterial orthologs [1].
  • Thermophilic adaptations: Thermotoga maritima TP retains >80% activity at 85°C due to enhanced ionic interactions between subunits and strategic residue substitutions (e.g., Lys-100→Glu) that stabilize the homodimeric interface [6].

Metabolite profiling indicates tissue-specific differences:

"Deoxyuridine phosphorylase activity in murine liver exceeds cerebral activity by 12-fold (p<0.01), correlating with differential expression of TYMP splice variants and endogenous inhibitor levels" [1] [6].

Evolutionary analysis suggests that gene duplication events in vertebrates gave rise to distinct thymidine and uridine phosphorylases, whereas prokaryotes utilize a single bifunctional enzyme. This functional specialization reduces substrate competition in mammalian systems but constrains metabolic flexibility during nucleotide stress conditions [1] [8].

Properties

Product Name

4-Deoxyuridine

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

InChI

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6?,7+,8-/m1/s1

InChI Key

RPQZTTQVRYEKCR-SNYGBICDSA-N

Canonical SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1)[C@H]2[C@H](C([C@H](O2)CO)O)O

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